Ammonium 2-butenoate

Description

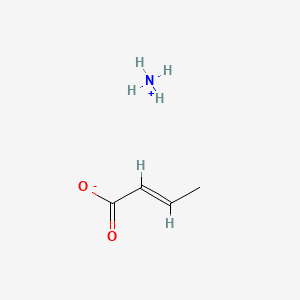

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

23306-69-6 |

|---|---|

Molecular Formula |

C4H9NO2 |

Molecular Weight |

103.12 g/mol |

IUPAC Name |

azanium;(E)-but-2-enoate |

InChI |

InChI=1S/C4H6O2.H3N/c1-2-3-4(5)6;/h2-3H,1H3,(H,5,6);1H3/b3-2+; |

InChI Key |

HMQGJGGUWFSPDQ-SQQVDAMQSA-N |

Isomeric SMILES |

C/C=C/C(=O)[O-].[NH4+] |

Canonical SMILES |

CC=CC(=O)[O-].[NH4+] |

Origin of Product |

United States |

Synthetic Methodologies for Ammonium 2 Butenoate and Its Derivatives

Conventional Laboratory-Scale Synthesis Routes

Conventional methods for synthesizing ammonium (B1175870) 2-butenoate and its derivatives often rely on well-established acid-base reactions and condensation chemistry.

The most direct and conventional method for the preparation of ammonium 2-butenoate is the acid-base neutralization reaction between 2-butenoic acid (crotonic acid) and an ammonia (B1221849) source. Reacting a carboxylic acid with ammonia results in the formation of an ammonium salt. uomosul.edu.iqksu.edu.sa This reaction is typically straightforward, involving the treatment of 2-butenoic acid with aqueous ammonia or by bubbling ammonia gas through a solution of the acid in a suitable solvent.

A general reaction scheme for this synthesis is as follows: CH₃CH=CHCOOH + NH₃ → CH₃CH=CHCOO⁻NH₄⁺

Similarly, derivatives of this compound can be prepared from substituted 2-butenoic acids. For instance, the synthesis of cinnamyl 3-amino-2-butenoate involves the amination of acetoacetic acid cinnamyl ester with ammonium carbonate. google.com Another related synthesis is that of ethyl 3-amino-2-butenoate, which can be prepared by reacting ethyl acetoacetate (B1235776) with ammonium acetate (B1210297) in methanol. benchchem.com

The yield and selectivity of this compound synthesis are influenced by several key reaction parameters. The direct neutralization of 2-butenoic acid with ammonia is generally a high-yield reaction. However, when synthesizing derivatives, the conditions become more critical.

For the synthesis of β-amino-α,β-unsaturated esters, such as methyl amino crotonate, the molar ratio of the reactants is crucial. In batch processes, increasing the molar ratio of aqueous ammonia to methyl acetoacetate from 1:1 to 1:3 can increase the yield from 59% to 73% and significantly reduce the reaction time. google.com The choice of solvent can also play a role; for example, using isopropanol (B130326) as a solvent can affect the reaction outcome. google.com

Temperature is another critical factor. While some amination reactions are carried out at room temperature, others may require cooling to manage the exothermic nature of the reaction and prevent the loss of volatile ammonia. google.com Conversely, some reactions, like the Claisen rearrangement of allyl 3-allyoxy-2-butenoate catalyzed by ammonium chloride, are performed at elevated temperatures (150 °C). iosrjournals.org

The following interactive table summarizes the influence of reaction conditions on the synthesis of related β-amino-α,β-unsaturated esters.

| Reactants | Molar Ratio (Ester:Ammonia) | Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |

| Methyl Acetoacetate, Aqueous Ammonia | 1:1 | Isopropanol | Room Temp | 180 | 59 | google.com |

| Methyl Acetoacetate, Aqueous Ammonia | 1:2 | Isopropanol | Room Temp | - | - | google.com |

| Methyl Acetoacetate, Aqueous Ammonia | 1:3 | Isopropanol | Room Temp | 75 | 73 | google.com |

| Ethyl Acetoacetate, Aqueous Ammonia | - | - | Room Temp - 50 | - | >90 | google.com |

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more efficient and environmentally friendly synthetic methods. These advanced approaches are also applicable to the synthesis of this compound and its derivatives.

Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, better reaction control, and enhanced safety. This technology is particularly well-suited for the synthesis of β-amino α,β-unsaturated esters, which are structurally related to this compound. doaj.orgresearchgate.net

In a continuous flow setup, reactants such as a β-ketoester and aqueous ammonia can be continuously pumped through a reactor, often a heated tube, to produce the desired product. doaj.orgresearchgate.net This method has been successfully applied to the synthesis of methyl amino crotonate, achieving high yields in short residence times. researchgate.net For instance, the reaction of ethyl acetoacetate with aqueous ammonia in a tubular reactor with a residence time of 22 minutes can lead to high yields of the corresponding β-amino ester. google.com The use of a continuous flow process can also eliminate the need for an external solvent, making it a greener alternative. doaj.orgresearchgate.net

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.orgrroij.com These principles can be applied to the synthesis of this compound.

Key green chemistry principles applicable to this synthesis include:

Atom Economy : The direct acid-base neutralization of 2-butenoic acid with ammonia exhibits 100% atom economy, as all reactant atoms are incorporated into the final product. acs.org

Use of Safer Solvents : Water is an ideal green solvent for the synthesis of this compound due to its non-toxic and non-flammable nature. Continuous flow synthesis in an aqueous medium has been demonstrated for related compounds. doaj.orgresearchgate.net

Catalysis : The use of catalytic reagents is superior to stoichiometric ones. acs.org While the direct synthesis may not require a catalyst, the preparation of derivatives can benefit from the use of recyclable catalysts. doaj.orgresearchgate.net

Energy Efficiency : Conducting reactions at ambient temperature and pressure, as is possible for the direct synthesis of this compound, reduces energy consumption. royalsocietypublishing.org Continuous flow reactors can also improve energy efficiency through better heat transfer. doaj.orgresearchgate.net

Synthesis of Structurally Related Ammonium Butenoate Compounds

The synthetic methodologies described can be extended to a variety of structurally related ammonium butenoate compounds. For example, the synthesis of indole-based derivatives containing ammonium salts has been explored for applications in organocatalysis. mdpi.com

The synthesis of substituted butenoates, which can be precursors to the corresponding ammonium salts, has been widely studied. For instance, ethyl 2-(2-nitrophenyl)-2-butenoate can be synthesized and subsequently cyclized to form N-hydroxy- and N-alkoxyindoles. nih.gov The ring-opening of α-aryl azetidinium salts provides a route to tert-butyl 4-(dimethylamino)-2-halo-2-arylbutanoates. rsc.org

Furthermore, α,β-unsaturated acyl ammonium intermediates, generated from α,β-unsaturated carboxylic acid derivatives and a Lewis base catalyst, are reactive species that can participate in a variety of transformations to produce complex molecules. rsc.org

Preparation of Quaternary this compound Derivatives

Quaternary ammonium compounds, often referred to as "quats," are polyatomic ions with the structure [NR₄]⁺, where R represents alkyl or aryl groups. wikipedia.org These cations are permanently charged, irrespective of the solution's pH. wikipedia.org Their synthesis typically involves the alkylation of tertiary amines. When applied to a 2-butenoate framework, this creates a molecule combining the structural features of the butenoate anion with a cationic quaternary ammonium group. These derivatives have applications as surfactants, disinfectants, and phase-transfer catalysts. wikipedia.org

The general approach to synthesizing quaternary ammonium salts is the reaction of a tertiary amine with an alkyl halide. To prepare a quaternary this compound, the strategy would involve reacting a tertiary amine with an ester of 2-butenoic acid that contains a leaving group, such as a haloalkyl ester. For instance, an ester like 2-bromoethyl 2-butenoate could be reacted with a tertiary amine (e.g., trimethylamine) to yield the corresponding quaternary ammonium salt.

Another established method involves the quaternization of N,N-dialkylaminoethanol derivatives, followed by esterification with a 2-butenoyl chloride or anhydride (B1165640). This multi-step process allows for the construction of a wide array of derivatives with varying alkyl chains on the nitrogen atom. New choline-like quaternary ammonium chlorides have been synthesized using efficient and rapid procedures, highlighting the adaptability of these methods.

The table below outlines a general synthetic scheme for these compounds.

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| Tertiary Amine (R₃N) | Alkyl Halide with Butenoate Moiety (e.g., X-(CH₂)n-OOC-CH=CH-CH₃) | Quaternary this compound Derivative | Reaction in a suitable solvent (e.g., ethanol (B145695), acetonitrile); often requires heating. |

| Hexitol-derived tosylates | Pyridine (B92270) or Trimethylamine | Hexitol-based Quaternary Ammonium Salts | Reaction in ethanol; purification may involve deprotection steps. ug.edu.pl |

| Tertiary Amine | 2-Butenoyl Chloride | Quaternary this compound (via intermediate) | Multi-step synthesis, often involving protection/deprotection of functional groups. |

These synthetic routes are versatile, allowing for the introduction of diverse functionalities. For example, indole-based chiral quaternary ammonium salts have been developed for use in organocatalysis, demonstrating the modularity of the synthetic process which can be adapted to create extensive families of catalysts. mdpi.com

Synthetic Strategies for Methyl 3-Aminocrotonate and Related Analogues

Methyl 3-aminocrotonate is a significant β-enamino ester, a class of compounds that are valuable intermediates in the synthesis of numerous bioactive heterocycles and pharmaceuticals, including 1,4-dihydropyridine (B1200194) calcium channel blockers. acgpubs.orgbenchchem.comnih.gov The core synthetic route to these enamines involves the condensation reaction between a β-keto ester, such as methyl acetoacetate or ethyl acetoacetate, and ammonia or a primary amine. acgpubs.orgrsc.org

The earliest documented synthesis by Conrad and Epstein in 1887 involved reacting methyl acetoacetate with gaseous ammonia over 48 hours, which resulted in a 71% crude yield but required extensive purification. benchchem.com Modern methodologies have focused on improving efficiency, yield, and environmental compatibility by employing various catalysts and reaction conditions.

A significant advancement is the use of metal catalysts that facilitate the reaction under milder conditions. Catalysts such as lanthanum trichloride (B1173362) heptahydrate (LaCl₃·7H₂O), cobalt(II) chloride (CoCl₂), and ceric ammonium nitrate (B79036) have been shown to effectively promote the condensation of β-dicarbonyl compounds with amines, often at room temperature and sometimes in solvent-free conditions, with yields frequently exceeding 90%. acgpubs.org For example, the reaction of 1,3-dicarbonyl compounds with amines using a catalytic amount of cobalt(II) chloride at room temperature under solvent-free conditions provides a simple procedure with high yields (75-95%). acgpubs.org

Further "green" approaches include using water as a solvent or employing ultrasound irradiation, which can accelerate the reaction while minimizing the use of hazardous organic solvents. acgpubs.orgorganic-chemistry.org For instance, reacting β-keto esters with amines in the presence of a catalytic amount of acetic acid under ultrasound and without any solvent provides good yields of the corresponding β-enamino esters. organic-chemistry.org

The table below summarizes various catalytic systems used for the synthesis of methyl 3-aminocrotonate and its analogues.

| β-Keto Ester | Amine Source | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Methyl Acetoacetate | Gaseous Ammonia | Ammonium Nitrate | Diethyl Ether | 48 hours | 71 (crude) | benchchem.com |

| Ethyl Acetoacetate | Ammonium Acetate | None | Methanol | Room Temp, 72h | - | |

| 1,3-Dicarbonyl Compounds | Amines | Lanthanum Trichloride Heptahydrate | Methylene Dichloride | Room Temp | 85-93 | acgpubs.org |

| 1,3-Dicarbonyl Compounds | Amines | Cobalt(II) Chloride | Solvent-free | Room Temp | 75-95 | acgpubs.org |

| 1,3-Dicarbonyl Compounds | Amines | Ceric Ammonium Nitrate | - | - | 70-93 | acgpubs.org |

| 1,3-Dicarbonyl Compounds | Amines | Gold(III) catalyst | - | - | 61-98 | acgpubs.org |

| Cinnamyl Acetoacetate | Ammonium Carbonate | None | Ethanol | 25°C, 24h | >99 (purity) | google.com |

| β-Keto Esters | Amines | Acetic Acid | Solvent-free | Ultrasound | Good | organic-chemistry.org |

These advanced synthetic strategies provide efficient, high-yielding, and often environmentally friendly pathways to methyl 3-aminocrotonate and a wide range of related analogues, underscoring their importance as versatile synthons in modern organic chemistry.

Chemical Reactivity and Mechanistic Investigations of Ammonium 2 Butenoate

Solid-State Reactivity and Topochemical Transformations

The arrangement of molecules in the crystalline lattice can pre-organize reactants for specific, highly controlled reactions, a field known as topochemistry. Ammonium (B1175870) trans-2-butenoate has been investigated as a candidate for such solid-state transformations, particularly those induced by radiation.

In contrast to Group Ia or IIa metal salts of trans-2-butenoic acid, which are excellent reactants for solid-state transformations, ammonium trans-2-butenoate exhibits significant stability upon exposure to ionizing radiation. tandfonline.comtandfonline.com For instance, heating sodium trans-2-butenoate can lead to dimerization, while γ-irradiation of the same salt results in a trimer. tandfonline.com Similarly, irradiation of the calcium salt yields a cyclodimer. tandfonline.com

However, studies on crystalline ammonium trans-2-butenoate have shown that the material is stable to γ-ray doses up to 336 kGy, with no dimerization or trimerization products observed. tandfonline.comtandfonline.com This lack of reactivity is notable, given that the crystal packing appears suitable for certain transformations. The stability is attributed to the specific nature of the hydrogen bonding and interlayer contacts established by the ammonium ion, which differ significantly from the coordination environments of metal ions. tandfonline.com

The crystal structure of ammonium trans-2-butenoate reveals a bilayer arrangement with distinct hydrogen-bonded and hydrophobic layers. tandfonline.com The ammonium ion is tetrahedrally coordinated, surrounded by four hydrogen-bonded oxygen atoms from four different butenoate units. tandfonline.com This extensive hydrogen-bonding network, where each carboxylate oxygen acts as an acceptor from two ammonium ions, mimics the structure of a two-dimensional metal coordination polymer. tandfonline.comtandfonline.com

This packing provides an opportunity for the close arrangement of the organic butenoate tails. tandfonline.com However, the relatively long nitrogen-to-nitrogen separation of 4.74 Å along the bilayer reduces the likelihood of carbon-carbon contacts close enough (<4.2 Å) to facilitate a topochemical reaction under irradiation. tandfonline.com While the interlayer contacts seem geometrically suitable for a radiation-induced Michael addition, the inherent stability of the structure prevents this reaction from occurring under the tested conditions. tandfonline.comtandfonline.com The hydrogen bonding network, a key feature of the ammonium salt, therefore plays a crucial role in dictating its solid-state reactivity, or lack thereof, compared to its metal salt counterparts. tandfonline.comresearchgate.net

| Crystallographic Data for Ammonium trans-2-Butenoate | |

| Parameter | Value |

| Formula | C4H9NO2 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.7719(10) |

| b (Å) | 9.4796(10) |

| c (Å) | 12.0673(13) |

| Z (molecules/unit cell) | 8 |

| Source: tandfonline.com |

| Selected Hydrogen Bond Distances (Å) | |

| Bond | Distance |

| N1-H1N···O2 | 2.825(2) |

| N1-H2N···O1 | 2.894(2) |

| N1-H3N···O2 | 2.879(2) |

| N1-H4N···O1 | 2.859(2) |

| Source: tandfonline.com |

Reactions in Solution and Mechanistic Studies

In solution, the 2-butenoate moiety and the ammonium ion can participate in a range of chemical reactions, from additions to the unsaturated system to catalytic rearrangements.

The 2-butenoate moiety is an α,β-unsaturated carbonyl compound, making it a classic Michael acceptor. vaia.comrsc.org This means it can undergo a conjugate addition reaction where a nucleophile adds to the β-carbon of the carbon-carbon double bond. masterorganicchemistry.com A wide variety of nucleophiles, including enolates, amines, and thiols, can participate in this reaction, which is a fundamental carbon-carbon bond-forming method. masterorganicchemistry.comopenstax.org

Ammonium salts can play a role as catalysts in Michael additions. For example, ammonium chloride is used to catalyze the thia-Michael addition of thiols to α,β-unsaturated ketones. iosrjournals.org More complex catalysts, such as ceric ammonium nitrate (B79036), have been shown to efficiently catalyze the aza-Michael addition of amines to α,β-unsaturated systems in water. organic-chemistry.orgorganic-chemistry.org Chiral quaternary ammonium salts, derived from Cinchona alkaloids, are also employed as phase-transfer catalysts for asymmetric Michael additions, yielding products with high enantioselectivity. wikipedia.orgthieme-connect.com While ammonium 2-butenoate itself might not be the direct substrate in all these cases, these examples highlight the general reactivity of the butenoate system in Michael additions and the role ammonium species can play in facilitating such transformations.

The Claisen rearrangement is a powerful carbon-carbon bond-forming sigmatropic rearrangement. Research has shown that ammonium chloride can act as a heterogeneous catalyst for the aliphatic Claisen rearrangement of certain butenoate-containing substrates. iosrjournals.orgresearchgate.net Specifically, the thermal rearrangements of allyl 3-allyloxy-2-butenoate and crotyl 3-crotyloxy-2-butenoate are accelerated to a small degree in the presence of ammonium chloride. iosrjournals.orgresearchgate.netacs.org

The reaction was determined to be a first-order, intramolecular process, consistent with a cyclic transition state. researchgate.net The catalytic effect is attributed to the solid surface of the ammonium chloride, as studies excluded homogeneous catalysis by the salt or its dissociation products. researchgate.netresearchgate.net This demonstrates a specific instance where an ammonium salt facilitates a rearrangement involving a butenoate structure, expanding the reactive profile of this class of compounds.

| Kinetic Data for Thermal Rearrangement of Alkenyl 3-Alkenyloxy-2-butenoates | |

| Compound | **Rate Constant (sec⁻¹) ** |

| Allyl 3-allyloxy-2-butenoate | 2.7 × 10¹⁰ e⁻²⁶³⁰⁰/RT |

| Crotyl 3-crotyloxy-2-butenoate | 5.3 × 10¹¹ e⁻²⁸⁰⁰⁰/RT |

| Source: researchgate.net |

α,β-Unsaturated acyl ammonium species are highly versatile reactive intermediates in modern organic synthesis. rsc.org These intermediates can be generated from α,β-unsaturated carboxylic acid derivatives (such as acid chlorides or anhydrides) upon reaction with a Lewis basic amine catalyst. rsc.orgdanielromogroup.com The resulting acyl ammonium ion is a potent electrophile, activated towards nucleophilic attack. rsc.org

The 2-butenoate system is a prime precursor for such intermediates. Activation of a 2-butenoic acid derivative with a chiral amine catalyst can generate a chiral α,β-unsaturated acyl ammonium salt. danielromogroup.comacs.org These intermediates possess three electrophilic sites, but reaction often occurs via Michael addition of a nucleophile to the β-carbon. rsc.orgdanielromogroup.com This addition generates a chiral ammonium enolate, which can then be trapped by an electrophile or undergo further transformations, such as cyclization. rsc.orgdanielromogroup.com This strategy has been harnessed in a variety of catalytic, asymmetric reactions to rapidly construct complex molecular architectures with a high degree of stereocontrol. rsc.orgacs.org

Nucleophilic Additions and Conjugate Additions

The 2-butenoate anion, as a component of this compound, is an α,β-unsaturated carbonyl compound. This structure features a carbon-carbon double bond conjugated to a carbonyl group, which dictates its reactivity towards nucleophiles. This conjugation creates a resonance system that delocalizes the electrophilic character from the carbonyl carbon to the β-carbon. libretexts.org Consequently, nucleophilic attack can occur at two primary sites: the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition or conjugate addition). libretexts.org

The Michael reaction is a classic example of a conjugate addition, involving the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). libretexts.org The 2-butenoate moiety is an effective Michael acceptor. Weakly basic nucleophiles, such as amines, alcohols, and enolates derived from 1,3-dicarbonyl compounds, preferentially undergo conjugate addition. libretexts.orglibretexts.org For instance, the reaction of ethyl 2-butenoate with an enolate from a β-keto ester proceeds via Michael addition to form a 1,5-dicarbonyl product. libretexts.org

The regioselectivity between 1,2- and 1,4-addition is influenced by the nature of the nucleophile. Strong, "hard" nucleophiles like Grignard reagents tend to favor irreversible 1,2-addition at the carbonyl carbon, which is a kinetically controlled process. libretexts.org In contrast, "soft," weaker nucleophiles favor the thermodynamically more stable 1,4-conjugate addition product. libretexts.org

In the context of this compound, the butenoate anion can react with various nucleophiles. Research on related butenoate esters demonstrates their utility in such reactions. For example, ethyl 2-butenoate can participate in base-catalyzed Michael reactions with donors like 2,4-pentanedione. libretexts.org

Table 1: Examples of Michael Reactions with Butenoate Derivatives

| Michael Acceptor | Michael Donor | Product Type | Reference |

|---|---|---|---|

| Ethyl 2-butenoate | 2,4-Pentanedione | 1,5-Dicarbonyl Compound | libretexts.org |

| 3-Buten-2-one | Ethyl acetoacetate (B1235776) | 1,5-Dicarbonyl Compound | libretexts.org |

| 2-Oxo-3-butenoates | 2-Aminoaryl N-monosubstituted hydrazones | (E)-Diazoaryl-benzo[b]azepine derivatives | acs.org |

| Ethyl crotonate | 3-Bromooxindole | Spirocyclopropyl Oxindole | acs.org |

Role in Catalytic Processes

This compound possesses functionalities that allow it to participate in and influence catalytic cycles. The ammonium ion can function as a Brønsted acid catalyst, while the butenoate portion can be a precursor to reactive intermediates in organocatalytic transformations.

Ammonium Ion as a Brønsted Acid Catalyst

The ammonium ion (NH₄⁺) is the conjugate acid of ammonia (B1221849) and can act as a proton donor, making it a Brønsted acid. britannica.com In solution, particularly in non-aqueous media, the ammonium ion can establish an equilibrium, providing a source of protons to catalyze acid-sensitive reactions. iosrjournals.orgmdpi.com Aqueous solutions of ammonium salts like ammonium chloride are mildly acidic. iosrjournals.org

Ammonium salts are considered inexpensive, readily available, and relatively neutral catalysts. iosrjournals.org Their catalytic activity has been demonstrated in a variety of organic transformations, including condensation reactions, multicomponent reactions, and rearrangements. iosrjournals.org For example, ammonium chloride has been shown to catalyze the thia-Michael addition of thiols to α,β-unsaturated ketones, affording the corresponding β-sulfido ketones in high yields without the formation of by-products from 1,2-addition. iosrjournals.org

The efficacy of the ammonium ion as a Brønsted acid catalyst is also observed in solid-state applications. When ammonium ions are exchanged onto supports like zeolites, subsequent heating releases ammonia and leaves behind protons, creating strong Brønsted acid sites within the zeolite framework. ias.ac.in In catalytic processes such as propane (B168953) ammoxidation, the interaction of ammonia with Brønsted acid sites on the catalyst surface forms ammonium ions, which can influence reaction pathways and selectivity. mdpi.com

Table 2: Selected Reactions Catalyzed by Ammonium Salts

| Reaction Type | Catalyst | Substrates | Product | Reference |

|---|---|---|---|---|

| Thia-Michael Addition | Ammonium chloride | Chalcones, Thiols | β-sulfido ketones | iosrjournals.org |

| Claisen Rearrangement | Ammonium chloride | Allyl 3-allyoxy-2-butenoate | Allyl 2-allyl-3-oxobutanoate | iosrjournals.org |

| Oxidation of Alcohols | Ammonium chloride / NaBrO₃ | Secondary alcohols | Ketones | iosrjournals.org |

| Esterification | 2-Hydroxyethylammonium bisulfate | Acetic acid, Alcohols | Esters | acs.org |

Organocatalytic Applications Involving Butenoate Derived Species

The butenoate framework is a key structural motif in various organocatalytic reactions. When activated, butenoate derivatives can form highly reactive intermediates. A prominent strategy involves the reaction of a butenoate precursor (such as an acid chloride or anhydride (B1165640) derived from 2-butenoic acid) with a Lewis base catalyst, typically a chiral tertiary amine or isothiourea. This reaction generates an α,β-unsaturated acyl ammonium intermediate. rsc.org

These acyl ammonium intermediates are highly electrophilic at the β-position, rendering them susceptible to attack by a wide range of nucleophiles in conjugate addition reactions. rsc.org This activation strategy has been successfully employed in numerous enantioselective transformations, including Michael additions, annulations, and domino cascade reactions, to construct complex molecular architectures with high stereocontrol. rsc.org

For example, the γ-carboxylation of a butenoate derivative using carbon dioxide was achieved through the formation of an α,β-unsaturated acyl ammonium intermediate, which then cyclized to yield a glutaconic anhydride. rsc.org Similarly, butenoate derivatives like ethyl 4-mercapto-2-butenoate have been utilized in organocatalytic cascade reactions, such as the thiol-triggered double Michael addition to nitroindoles, to synthesize complex heterocyclic products. buchler-gmbh.com These applications highlight the versatility of the butenoate scaffold as a building block in modern organocatalysis. rsc.orgresearchgate.net

Table 3: Organocatalytic Reactions Involving Butenoate-Derived Intermediates

| Reaction Type | Butenoate Precursor | Catalyst Type | Key Intermediate | Product Class | Reference |

|---|---|---|---|---|---|

| γ-Carboxylation | Butenoate with leaving group | Lewis Base | α,β-Unsaturated acyl ammonium | Glutaconic anhydride | rsc.org |

| Michael Addition–Annulation | Acyl fluoride | Chiral DMAP derivative | α,β-Unsaturated acyl ammonium | Diquinane | rsc.org |

| Cascade Reaction | 4-Mercapto-2-butenoate | Cinchonidine Derivative | Thiolate / Enolate | Tetrahydrothiophenebenzothiophenes | buchler-gmbh.com |

| Michael/Alkylation Cascade | Ethyl crotonate | DABCO | Ammonium ylide | Spirocyclopropyl Oxindole | acs.org |

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography for Crystalline Ammonium (B1175870) 2-butenoate

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. azom.com For a compound like Ammonium 2-butenoate, this method would provide invaluable insights into its solid-state structure.

Crystal Structure Determination and Unit Cell Parameters

Should single crystals of this compound be grown, X-ray diffraction analysis would determine its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (the basic repeating structural unit of a crystal). This data would be presented in a table format, similar to the hypothetical example below.

Hypothetical Unit Cell Parameters for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: This table is illustrative and not based on experimental data for this compound.

Correlation of Solid-State Structure with Reactivity

The arrangement of molecules in the crystal can influence the chemical reactivity of a compound. For instance, the proximity and orientation of reactive groups in the solid state, as determined by X-ray crystallography, could suggest potential pathways for solid-state reactions, such as polymerization or decomposition. Without the crystal structure of this compound, any such correlation remains speculative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of molecules in solution. nih.gov It provides information about the chemical environment of specific nuclei, such as ¹H (protons) and ¹³C.

High-Resolution NMR for Structural Elucidation

High-resolution ¹H and ¹³C NMR spectra of this compound would confirm its molecular structure. The ¹H NMR spectrum would show distinct signals for the ammonium protons, the vinyl protons of the butenoate backbone, and the methyl group protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals would provide detailed information about the connectivity of the atoms. Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon, the vinyl carbons, and the methyl carbon.

Hypothetical ¹H NMR Data for the 2-Butenoate Anion

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| -CH₃ | Value | Doublet | J value |

| =CH- | Value | Doublet of quartets | J values |

| =CH- | Value | Doublet of quartets | J values |

Note: This table is illustrative and not based on experimental data for this compound. The ammonium protons would likely appear as a broad singlet.

Isotopic Labeling Studies via NMR to Track Reaction Pathways

Isotopic labeling involves replacing an atom in a molecule with one of its isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H). By tracking the position of the isotopic label using NMR spectroscopy during a chemical reaction, the mechanism of that reaction can be elucidated. For this compound, such studies could be used to investigate, for example, the mechanism of its thermal decomposition to form an amide. However, no such studies have been found in the scientific literature for this specific compound.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive tool for probing the molecular structure of this compound. These methods provide a detailed fingerprint of the molecule by identifying the vibrational modes of its constituent chemical bonds.

The FT-IR and Raman spectra of this compound are characterized by distinct bands corresponding to the vibrations of the ammonium cation (NH₄⁺) and the 2-butenoate anion (CH₃CH=CHCOO⁻).

The carboxylate group (COO⁻) of the 2-butenoate anion is a key diagnostic feature. Unlike a carboxylic acid which shows a sharp carbonyl (C=O) stretch around 1700 cm⁻¹, the carboxylate anion exhibits two characteristic intense bands: an asymmetric stretching vibration (νₐₛ(COO⁻)) and a symmetric stretching vibration (νₛ(COO⁻)). 911metallurgist.comspectroscopyonline.com The positions of these bands are sensitive to the nature of the cation and the presence of hydrogen bonding. 911metallurgist.com For ammonium carboxylate salts, extensive hydrogen bonding is expected between the N-H bonds of the ammonium ion and the oxygen atoms of the carboxylate group. nih.gov

The ammonium cation (NH₄⁺) displays characteristic N-H stretching and bending vibrations. The N-H stretching modes typically appear as a broad band in the region of 3300-2800 cm⁻¹, often overlapping with C-H stretching vibrations. researchgate.net The N-H bending (scissoring) vibration is found around 1400 cm⁻¹.

Other significant vibrations for the 2-butenoate anion include the C=C stretching of the alkene group, C-H stretching of the methyl and vinyl groups, and various C-H bending modes. The trans-conformation of the 2-butenoate double bond influences the exact position and nature of the out-of-plane C-H bending vibrations.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|---|

| N-H Stretch | Ammonium (NH₄⁺) | 3300 - 2800 | Strong, Broad | Medium |

| C-H Stretch (sp²) | Vinyl (=C-H) | 3100 - 3000 | Medium | Strong |

| C-H Stretch (sp³) | Methyl (-CH₃) | 3000 - 2850 | Medium | Strong |

| C=C Stretch | Alkene | 1670 - 1640 | Medium | Very Strong |

| Asymmetric COO⁻ Stretch | Carboxylate (-COO⁻) | 1650 - 1540 | Very Strong | Weak |

| N-H Bend | Ammonium (NH₄⁺) | ~1430 | Strong | Weak |

| Symmetric COO⁻ Stretch | Carboxylate (-COO⁻) | 1450 - 1360 | Strong | Medium |

| C-H Bend (out-of-plane) | Vinyl (=C-H) | ~970 (trans) | Strong | Medium |

In situ FT-IR or Raman spectroscopy allows for the real-time monitoring of chemical reactions involving this compound without the need for sample extraction. spectroscopyonline.comrsc.org This is particularly useful for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters.

For example, in the synthesis of this compound from 2-butenoic acid and ammonia (B1221849), in situ FT-IR could track the reaction progress. The characteristic C=O stretch of the 2-butenoic acid reactant (around 1700 cm⁻¹) and the broad O-H stretch (3300-2500 cm⁻¹) would decrease in intensity over time. acs.org Concurrently, the strong asymmetric and symmetric stretching bands of the carboxylate product (around 1570 cm⁻¹ and 1400 cm⁻¹, respectively) and the N-H bending mode of the ammonium ion would increase, allowing for quantitative analysis of the conversion rate. researchgate.net

Similarly, if this compound were used as a monomer in a polymerization reaction across its double bond, the intensity of the C=C stretching vibration (around 1650 cm⁻¹) and vinyl C-H modes would diminish as the reaction proceeds. mdpi.com This provides a direct measure of monomer consumption and polymerization kinetics.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is an indispensable technique for the characterization of this compound, providing precise information on its molecular weight, elemental composition, and structural features.

High-resolution mass spectrometry (HRMS), using analyzers such as Orbitrap or FT-ICR, can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). thermofisher.com This allows for the unambiguous determination of the elemental formula of this compound. The theoretical exact mass of the neutral compound (C₄H₉NO₂) is 103.063329 Da. chemicalbook.comechemi.com

Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the compound may be detected as the protonated molecule [M+H]⁺ or as its constituent ions. In positive ion mode, the ammonium cation [NH₄]⁺ (m/z 18.03383) and the protonated 2-butenoic acid molecule [C₄H₆O₂+H]⁺ (m/z 87.04408) might be observed. In negative ion mode, the 2-butenoate anion [C₄H₅O₂]⁻ (m/z 85.02948) would be detected. HRMS measurement of these ions can confirm their elemental composition, distinguishing them from other ions with the same nominal mass.

| Species | Formula | Ion Type | Theoretical Exact Mass (Da) |

|---|---|---|---|

| This compound | C₄H₉NO₂ | [M+H]⁺ | 104.07061 |

| 2-Butenoate | C₄H₅O₂ | [M-H]⁻ | 85.02948 |

| 2-Butenoic Acid | C₄H₆O₂ | [M+H]⁺ | 87.04408 |

| Ammonium | NH₄ | [M]⁺ | 18.03383 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific parent ion and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information. chemguide.co.uklibretexts.org

For the 2-butenoate anion ([C₄H₅O₂]⁻, m/z 85.03), characteristic fragmentation would involve the loss of neutral molecules. A primary fragmentation pathway would be the loss of carbon dioxide (CO₂, 44.00 Da) to yield a C₃H₅⁻ fragment at m/z 41.03. Another possible fragmentation is the loss of a methyl radical (•CH₃, 15.02 Da), though this is less common in negative ion mode.

For the protonated 2-butenoic acid ([C₄H₆O₂+H]⁺, m/z 87.04), common fragmentation pathways for carboxylic acids include the loss of water (H₂O, 18.01 Da) to give an acylium ion at m/z 69.03 and the loss of carbon monoxide (CO, 28.00 Da) following water loss, resulting in a fragment at m/z 41.04. miamioh.edu

| Parent Ion (m/z) | Formula | Fragment Ion (m/z) | Formula of Fragment | Neutral Loss |

|---|---|---|---|---|

| 87.04 | [C₄H₇O₂]⁺ | 69.03 | [C₄H₅O]⁺ | H₂O |

| 87.04 | [C₄H₇O₂]⁺ | 41.04 | [C₃H₅]⁺ | H₂O + CO |

| 85.03 | [C₄H₅O₂]⁻ | 41.03 | [C₃H₅]⁻ | CO₂ |

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for separating, identifying, and quantifying this compound in complex mixtures, as well as assessing its purity.

Given the polar and ionic nature of the compound, Hydrophilic Interaction Liquid Chromatography (HILIC) would be a suitable separation mode. A HILIC method would typically use a polar stationary phase (e.g., amide or silica) with a mobile phase consisting of a high percentage of a nonpolar solvent like acetonitrile (B52724) and a smaller percentage of an aqueous buffer. nih.gov An aqueous buffer containing a volatile salt such as ammonium formate (B1220265) or ammonium acetate (B1210297) is ideal, as it is compatible with ESI-MS and helps to maintain good peak shape. waters.com

Alternatively, reversed-phase chromatography could be employed using a polar-embedded or polar-endcapped C18 column, which provides better retention for polar analytes than traditional C18 columns.

Using MS detection, typically with a single quadrupole or triple quadrupole instrument in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, allows for highly sensitive and selective detection. This enables the quantification of this compound and the detection of potential impurities, such as unreacted 2-butenoic acid, isomers (e.g., ammonium 3-butenoate), or degradation products, even at trace levels. nih.gov

Computational and Theoretical Investigations of Ammonium 2 Butenoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for probing the intrinsic properties of molecules and their interactions.

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of the 2-butenoate anion, also known as crotonate, is characterized by a conjugated π-system that extends over the carbon-carbon double bond and the carboxylate group. This delocalization of π-electrons is a key feature influencing its geometry, stability, and reactivity.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. mdpi.com In the 2-butenoate anion, the π-orbitals are of particular interest. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding its chemical behavior. The HOMO is typically associated with the electron-rich carboxylate group and the C=C double bond, making these sites susceptible to electrophilic attack. Conversely, the LUMO is distributed over the conjugated system, indicating where a nucleophilic attack might occur.

The ammonium (B1175870) cation, in contrast, is a simple, highly symmetric tetrahedral ion with its positive charge localized on the nitrogen atom and partially distributed among the hydrogen atoms. Its electronic structure is less complex than the 2-butenoate anion, and its primary role in the ion pair is electrostatic interaction and hydrogen bonding.

Table 1: Calculated Interaction Energies for Related Ammonium Carboxylate Ion Pairs

| Ion Pair | Computational Method | Calculated Interaction Energy (kcal/mol) | Reference |

| Acetate (B1210297) with Methylammonium | CCSD(T)/CBS//MP2/aug-cc-pvdz | -14 to -17 | nih.gov |

| Acetate with Quaternary Ammonium | CCSD(T)/CBS//MP2/aug-cc-pvdz | -4 | nih.gov |

| Cholinium with various Carboxylates | OPLS-AA Force Field | Varies with anion | rsc.org |

This table presents data for related systems to infer the expected interaction energies in ammonium 2-butenoate.

Energetic Profiles of Reaction Pathways

Understanding the energetic profiles of reaction pathways is crucial for predicting the chemical reactivity of this compound. While specific reaction pathways for this compound have not been extensively modeled, studies on related unsaturated esters provide valuable insights. For instance, the degradation of unsaturated esters initiated by OH radicals has been studied using dual-level direct dynamics, showing that the addition of the OH radical to the double bond is a key reaction step. brandeis.edu

Theoretical studies on the elimination reactions of butanoate esters show the formation of 2-butenoate as a product. mdpi.com The reaction of methyl 2-butenoate with hydrogen atoms has also been investigated, revealing that addition to the C=C double bond is kinetically favored over addition to the C=O bond at lower temperatures. nih.gov These findings suggest that the double bond in the 2-butenoate anion is a primary site for radical and some nucleophilic addition reactions.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman), and NMR chemical shifts, which can be compared with experimental data to validate the computed structures.

For the 2-butenoate anion, DFT calculations can predict the vibrational frequencies associated with the C=C and C=O stretching modes. The conjugation in the molecule affects these frequencies. Studies on related molecules like methyl trans-crotonate have used DFT to assign vibrational bands. nih.gov

NMR chemical shifts are also predictable. The proton and carbon chemical shifts in the 2-butenoate anion are influenced by the electron density distribution within the conjugated system. Computational studies on related amino-2-butenoate compounds have shown good agreement between calculated and experimental NMR spectra. researchgate.net For the ammonium cation, its high symmetry leads to a single predicted proton and nitrogen NMR signal, though the chemical shift can be influenced by the nature of the anion and the solvent environment.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of how molecules interact and organize themselves in the liquid state or in solution over time. nsf.gov

Investigation of Solution-Phase Behavior and Intermolecular Interactions

In solution, particularly in water, this compound will dissociate into ammonium and 2-butenoate ions. MD simulations of similar protic ionic liquids (PILs), such as alkylammonium carboxylates, have been performed to understand their solution behavior. rsc.org These simulations reveal the nature of ion-ion and ion-solvent interactions.

The ammonium cation will form hydrogen bonds with water molecules. The 2-butenoate anion will also be solvated by water, with the carboxylate group forming strong hydrogen bonds with water molecules. The presence of the nonpolar methyl group and the C=C double bond will influence the local water structure.

Studies on the effect of water on the nanostructure of butylammonium (B8472290) butanoate have shown that water disrupts the hydrogen-bonded network of the ionic liquid. researchgate.net This is a general feature expected for this compound as well. The interactions between the ions themselves are also crucial. MD simulations of various ammonium-based PILs show that the anion tends to be located near the acidic protons of the ammonium cation, highlighting the importance of hydrogen bonding in the liquid structure. rsc.org

Nanostructural Organization in Butanoate-Based Ionic Liquids

A key feature of many ionic liquids is their tendency to form nanostructures, with polar and nonpolar domains segregating from each other. researchgate.net This is particularly relevant for butanoate-based ionic liquids. MD simulations, often in conjunction with X-ray scattering experiments, have been used to investigate this phenomenon in systems like propylammonium butanoate and butylammonium propanoate. mdpi.comnih.gov

These studies show that the alkyl chains of the cation and anion tend to aggregate, forming nonpolar domains, while the charged ammonium and carboxylate groups form a polar network connected by hydrogen bonds. This segregation leads to a characteristic pre-peak in the X-ray scattering data.

Hydrogen Bonding Dynamics in Aqueous Systems

The behavior of this compound in an aqueous environment is fundamentally governed by the intricate network of hydrogen bonds formed between the constituent ions—ammonium (NH₄⁺) and 2-butenoate (CH₃CH=CHCOO⁻)—and the surrounding water molecules. Computational studies, particularly those employing ab initio molecular dynamics (AIMD) and classical molecular dynamics (MD) simulations, provide profound insights into these interactions at the molecular level.

The hydration of the ammonium ion is a subject of considerable interest and has been shown to be more complex than that of simple alkali cations. aps.org Theoretical investigations reveal that the NH₄⁺ ion does not form strong, linear hydrogen bonds in the same way as water molecules do with each other. Instead, its hydration shell is characterized by a flexible and dynamic arrangement. aps.orgresearchgate.net Ab initio molecular dynamics simulations indicate that the ammonium ion in water features bifurcated hydrogen bonds, where a single hydrogen atom of a water molecule interacts with two hydrogen atoms of the NH₄⁺ ion, or vice-versa. aps.org This leads to a higher coordination number, typically around six water molecules in the first solvation shell, and facilitates a rotational mechanism involving the simultaneous switching of these bifurcated bonds. aps.org This dynamic bonding environment helps to explain the experimentally observed fast rotation of the ammonium ion in water. aps.org

On the other hand, the 2-butenoate anion's interaction with water is dominated by the strong hydrogen-bond-accepting capability of its carboxylate group (-COO⁻). Water molecules act as hydrogen bond donors, orienting their hydrogen atoms towards the oxygen atoms of the carboxylate. Molecular dynamics simulations on similar carboxylate-containing ionic liquids in water show that the addition of water disrupts the inherent hydrogen-bonded network of the ionic liquid. researchgate.netmdpi.com This disruption occurs because the formation of hydrogen bonds between the anion and water is highly favorable. researchgate.net The alkyl chain of the butenoate anion influences the local water structure, but the primary hydration occurs at the polar headgroup.

| Interacting Species | Primary Interaction Type | Key Features from Computational Studies | Typical Coordination Number |

|---|---|---|---|

| Ammonium (NH₄⁺) - Water | N-H···O Hydrogen Bond (Donor) | Characterized by bifurcated hydrogen bonds; leads to fast rotational dynamics. aps.org | ~6 |

| 2-Butenoate (R-COO⁻) - Water | C=O···H-O Hydrogen Bond (Acceptor) | Strong hydration at the carboxylate headgroup; disrupts ion-ion pairing. researchgate.netmdpi.com | 4-6 |

| Water - Water | O-H···O Hydrogen Bond (Donor/Acceptor) | The bulk hydrogen bond network is perturbed by the presence of ions. researchgate.net | ~4 |

Structure-Reactivity Relationship Modeling

Computational modeling provides a powerful framework for establishing quantitative structure-reactivity relationships (QSRR). By calculating the electronic and geometric properties of molecules, it is possible to predict their chemical reactivity, including reaction selectivity and rates, without performing the actual experiments. These theoretical investigations are crucial for understanding reaction mechanisms at a fundamental level.

Computational Prediction of Reaction Selectivity and Rate Constants

The prediction of reaction outcomes is a cornerstone of computational chemistry. Methodologies such as Density Functional Theory (DFT) are widely used to map the potential energy surface (PES) of a reaction. researchgate.netmdpi.com The PES allows for the identification of reactants, products, intermediates, and, crucially, transition states—the high-energy structures that connect them.

Reaction Selectivity: For a molecule like the 2-butenoate anion, several reaction pathways may be possible. For example, in a reaction with a nucleophile, addition could occur at the β-carbon (Michael addition) or the carbonyl carbon. Computational models can determine the activation energy (the energy barrier from reactant to transition state) for each competing pathway. The pathway with the lowest activation energy is kinetically favored and is predicted to be the major reaction channel, thus determining the reaction's selectivity. researchgate.netrsc.org

Rate Constants: The rate constant (k) of a reaction can be estimated from the calculated activation energy (Ea) using principles derived from Transition State Theory (TST) and the Arrhenius equation (k = A * exp(-Ea/RT)). osti.govacs.org High-level computational methods can provide accurate values for Ea, enabling the calculation of absolute rate constants that, in many cases, show good agreement with experimental data. osti.govnih.gov These calculations can be performed for different temperatures to understand the temperature dependence of the reaction rate. acs.org While specific computational studies on the reactivity of this compound are not widely documented, the established methodologies allow for a reliable theoretical prediction of its behavior.

| Reaction Pathway | Hypothetical Reactant | Calculated Activation Energy (Ea) (kJ/mol) | Predicted Relative Rate Constant (at 298 K) | Predicted Selectivity |

|---|---|---|---|---|

| Michael Addition (β-carbon attack) | Ammonia (B1221849) | 65 | 1.0 (Reference) | Major Product |

| Carbonyl Addition (C=O attack) | Ammonia | 85 | 1.2 x 10⁻⁴ | Minor Product |

| Dimerization (Radical mechanism) | 2-Butenoate Radical | 40 | - | Favored under radical initiation |

Solvent Effects and Catalytic Mechanisms from a Theoretical Perspective

Solvent Effects: The solvent can dramatically influence reaction rates and mechanisms, a phenomenon that can be effectively studied using theoretical models. cas.czarxiv.org Computational approaches to modeling solvent effects generally fall into two categories: implicit and explicit models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. cas.czresearchgate.net This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which are often the dominant factor in stabilizing or destabilizing charged species like reactants, intermediates, and transition states. cas.cz

Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the calculation. researchgate.netarxiv.org This method is more computationally intensive but allows for the investigation of specific short-range interactions, such as hydrogen bonding between the solvent and the reacting species, which can be critical in proton transfer steps or in reactions where the solvent participates directly. scilit.com

For reactions involving this compound, the polarity of the solvent would be expected to significantly affect the stability of the ionic reactants and any charged intermediates or transition states. An increase in solvent polarity generally leads to greater stabilization of charged species, which can alter the activation energy of a reaction. cas.czmdpi.com

Catalytic Mechanisms: Computational chemistry is an indispensable tool for elucidating complex catalytic mechanisms. sciopen.comchemrxiv.org Theoretical modeling allows researchers to:

Identify the most likely active site of a catalyst. chemrxiv.org

Map the entire catalytic cycle, including all elementary steps. frontiersin.org

Characterize the geometry and energy of transient intermediates and transition states that are often impossible to detect experimentally. mdpi.com

Screen potential catalysts and predict how modifications to a catalyst's structure might enhance its activity or selectivity, thereby guiding experimental efforts. rsc.orgsciopen.com

For instance, if this compound were involved in a transition-metal-catalyzed hydrogenation, DFT calculations could be used to model the binding of the butenoate to the metal center, the mechanism of hydrogen activation, and the subsequent insertion steps to predict the most favorable pathway and the stereochemical outcome of the reaction.

| Solvent | Dielectric Constant (ε) | Computational Model Type | Calculated Activation Energy (Ea) (kJ/mol) | Predicted Effect on Rate |

|---|---|---|---|---|

| Gas Phase | 1 | - | 100 | Reference |

| Cyclohexane | 2.0 | Implicit (PCM) | 95 | Minor Acceleration |

| Acetonitrile (B52724) | 37.5 | Implicit (PCM) | 75 | Significant Acceleration |

| Water | 78.4 | Explicit (MD/MM) | 70 | Maximum Acceleration |

Applications of Ammonium 2 Butenoate in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Intermediate

Ammonium (B1175870) 2-butenoate serves as a valuable intermediate in the synthesis of complex organic molecules, particularly heterocyclic compounds. Its bifunctional nature allows it to participate in a variety of chemical reactions, leading to the formation of diverse molecular scaffolds.

Precursor for Dihydropyridine (B1217469) Synthesis

Ammonium 2-butenoate, often in the form of its components ammonia (B1221849) and crotonic acid or its esters, is a key reactant in the Hantzsch dihydropyridine synthesis. sharif.edunih.govbhu.ac.inthermofisher.com This one-pot multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and an ammonium salt to produce 1,4-dihydropyridine (B1200194) derivatives. sharif.edunih.govthermofisher.com These compounds are of significant pharmacological importance, with many functioning as calcium channel blockers used in the treatment of cardiovascular diseases. nih.govbhu.ac.inthermofisher.com The ammonium salt provides the nitrogen atom for the pyridine (B92270) ring. sharif.edumdpi.com

The general scheme for the Hantzsch synthesis is as follows:

Various catalysts and reaction conditions have been developed to improve the efficiency and environmental friendliness of this synthesis. sharif.edunih.gov

Intermediate in the Formation of Heterocyclic Compounds

Beyond dihydropyridines, the reactive nature of the crotonate moiety and the availability of the ammonium group make this compound a potential precursor for a range of other heterocyclic compounds. Enaminones, which are versatile intermediates for the synthesis of nitrogenous heterocycles, can be synthesized from related crotonates. nih.gov The synthesis of various heterocyclic frameworks can be achieved through multicomponent reactions where ammonium acetate (B1210297), a related compound, is often used as the ammonia source. nih.govorganic-chemistry.org These reactions are valuable for creating diverse molecular structures with potential biological activities. nih.gov

Contribution to Carbon Dioxide Fixation Reactions (e.g., γ-carboxylation)

While direct large-scale industrial applications of this compound in CO2 fixation are not widespread, the carboxylation of related unsaturated compounds is a significant area of research. In biological systems, the conversion of glutamate (B1630785) to γ-carboxyglutamate is a vital post-translational modification catalyzed by γ-glutamyl carboxylase, which is crucial for the function of proteins involved in blood coagulation. nih.govwikipedia.orgresearchgate.netwikipedia.org This enzymatic reaction involves the addition of a carboxyl group to the γ-carbon of a glutamate residue. wikipedia.org

In synthetic chemistry, the fixation of carbon dioxide into organic molecules is a key goal of green chemistry. researchgate.netrsc.orgfrontiersin.orgucl.ac.uk The development of catalysts for the efficient carboxylation of various organic substrates is an active field of research. While specific studies detailing the γ-carboxylation of this compound are limited, the principles of CO2 activation and its reaction with unsaturated systems are broadly applicable.

Polymerization Chemistry

The presence of a polymerizable double bond allows this compound to act as a monomer in the synthesis of functional polymers. The ionic ammonium group imparts unique properties to the resulting polymers.

This compound as a Monomer in Polymer Synthesis

This compound can undergo polymerization, typically through free-radical or other mechanisms, to form poly(this compound). The polymerization of related acrylate (B77674) and methacrylate (B99206) salts is well-established for producing a variety of polyelectrolytes. researchgate.netmdpi.comgoogle.com The polymerization of metal-containing monomers, including salts of unsaturated carboxylic acids, has been extensively studied to create polymers with unique thermal, mechanical, and electronic properties. pageplace.de

The general polymerization reaction can be represented as:

The polymerization conditions, such as the initiator, solvent, and temperature, can be tailored to control the molecular weight and properties of the resulting polymer.

Influence on Polymer Properties and Architecture

The incorporation of the ionic this compound monomer into a polymer chain significantly influences its properties. The ionic nature of the ammonium salt group can lead to:

Increased Hydrophilicity: The presence of ionic groups enhances the polymer's affinity for water, making it water-soluble or water-swellable.

Polyelectrolyte Behavior: In solution, the polymer chains can extend due to electrostatic repulsion between the charged groups, affecting the viscosity and other solution properties.

Adhesion: The ionic groups can promote adhesion to various surfaces through electrostatic interactions.

Modified Thermal and Mechanical Properties: The strong ionic interactions can act as physical crosslinks, affecting the glass transition temperature and mechanical strength of the polymer. mdpi.comresearchgate.net

By copolymerizing this compound with other monomers, a wide range of polymer architectures with tailored properties can be achieved. For example, copolymerization with hydrophobic monomers can lead to the formation of amphiphilic polymers that can self-assemble into micelles or other nanostructures in solution.

Below is an interactive data table summarizing the potential influence of this compound on polymer properties.

| Property | Influence of this compound Incorporation | Rationale |

| Solubility | Increased solubility in polar solvents like water. | The ionic ammonium and carboxylate groups enhance interactions with polar solvent molecules. |

| Viscosity in Solution | Increased viscosity, especially at low salt concentrations. | Electrostatic repulsion between charged groups along the polymer chain leads to chain expansion. |

| Glass Transition Temperature (Tg) | Can increase the Tg. | Ionic interactions can restrict segmental motion of the polymer chains, acting as physical crosslinks. |

| Adhesion | Enhanced adhesion to polar and charged surfaces. | Ionic and hydrogen bonding interactions can promote strong interfacial adhesion. |

| Conductivity | Can impart ionic conductivity. | The mobile ammonium and carboxylate ions can facilitate charge transport. |

Related Ammonium-Based Polymers for Specific Applications

Ammonium-based polymers are a significant class of polyelectrolytes, which are polymers whose repeating units bear an electrolyte group. mdpi.com These polymers are often water-soluble and carry a charge, making them suitable for a wide array of applications. researchgate.net The synthesis of such polymers can be achieved through various methods, including the polymerization of functional monomers containing an ammonium group. researchgate.net

Research has demonstrated the successful synthesis of ammonium polymers for specific, high-value applications. For instance, polymers created using 2-[(methacryloyloxy)ethyl]trimethylammonium chloride (META) as the functional monomer have proven effective as materials for anion exchange. researchgate.net These polymers have shown high efficiency in removing nitrate (B79036), nitrite (B80452), and phosphate (B84403) ions from aqueous solutions, highlighting their potential in water treatment processes. researchgate.net Another critical application is in the energy sector, where quaternized ammonium-functionalized polymers are processed to create anion exchange membranes (AEMs). acs.org These membranes are central components in electrochemical devices like alkaline anion exchange membrane fuel cells (AAEMFCs), where high ionic conductivity and mechanical strength are paramount. acs.org

This compound can be considered a potential monomer or precursor for synthesizing related functional polymers. The ammonium group provides the ionic functionality characteristic of this polymer class, while the butenoate backbone, with its vinyl group, could participate in polymerization reactions. The structure of the butenoate unit would also influence the resulting polymer's chain flexibility, thermal stability, and mechanical properties.

| Polymer Type | Functional Monomer Example | Key Properties | Specific Application | Reference |

|---|---|---|---|---|

| Anion Exchange Polymer | 2-[(methacryloyloxy)ethyl]trimethylammonium chloride (META) | Anion adsorption capacity, porous structure | Removal of nitrate, nitrite, and phosphate from water | researchgate.net |

| Anion Exchange Membrane (AEM) | Quaternized functional polyketone | High hydroxide (B78521) conductivity (181 mS/cm at 80 °C), high tensile strength (54 MPa) | Alkaline anion exchange membrane fuel cells (AAEMFCs) | acs.org |

| General Polyelectrolytes | Acrylamide-based monomers | Water-soluble, charged backbone, rheology modification | Flocculants in water treatment, thickeners, soil conditioning | researchgate.net |

Inorganic and Hybrid Materials Development

The development of advanced inorganic and hybrid materials relies on the use of versatile molecular building blocks that can self-assemble or be directed into functional superstructures. This compound serves as an exemplary precursor in this regard, with its distinct cationic and anionic components enabling its use in the synthesis of coordination polymers and ionic liquids.

Coordination polymers (CPs) are a class of materials constructed from metal ions or clusters linked together by organic bridging ligands. mdpi.comsemanticscholar.org The selection of the ligand is a critical factor in the design of CPs, as it dictates the final structure and properties of the material. nih.gov Carboxylate ligands are particularly effective and widely used in the synthesis of CPs because they can coordinate to metal centers in various modes (e.g., monodentate, chelating, bridging), leading to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. nih.govrsc.org

The butenoate anion, derived from this compound, is a carboxylate ligand and is thus a suitable candidate for constructing coordination polymers. By reacting this compound with various metal salts, the butenoate ligand can bridge metal centers to form extended crystalline networks. The resulting dimensionality and topology of the CP would depend on the coordination preference of the chosen metal ion and the coordination mode of the butenoate ligand. semanticscholar.orgmdpi.com For example, the interaction of carboxylate cores with linking ligands has been shown to produce stable 1D coordination polymers. mdpi.com

| Carboxylate Ligand | Metal Ion(s) | Resulting Structure / Dimensionality | Reference |

|---|---|---|---|

| Formate (B1220265) (HCOO⁻) | Co²⁺, Ni²⁺, Mn²⁺ | 3D frameworks | nih.gov |

| Pyrazine-2,5-dicarboxylate | Ca²⁺, Sr²⁺, Ba²⁺ | 3D porous compounds with 1D channels | rsc.org |

| Pivalate ((CH₃)₃CCO₂⁻) | Fe³⁺ | 1D coordination polymer via {Fe₃(μ₃-O)(μ-piv)₆} core | mdpi.com |

| 5-nitroisophthalate | Co²⁺ | 3D framework from dinuclear units | semanticscholar.org |

Ionic liquids (ILs) are salts with melting points below 100 °C, typically composed of an organic cation and an organic or inorganic anion. nih.gov A key feature of ILs is the ability to tune their physicochemical properties by modifying the structure of the cation and/or anion. nih.gov Carboxylate-based ILs, where the anion is derived from a carboxylic acid, have attracted significant attention as effective solvents, particularly for processing biomass like cellulose. researchgate.net

This compound is intrinsically related to a class of ILs known as protic ionic liquids (PILs), which are formed by the transfer of a proton from a Brønsted acid to a Brønsted base. nih.gov The synthesis of PILs can be as straightforward as reacting an amine with a carboxylic acid. nih.gov Research has been conducted on PILs containing the butanoate anion, such as propylammonium butanoate and butylammonium (B8472290) propanoate, which were synthesized by reacting the corresponding alkylamine and carboxylic acid. nih.gov The properties of such ILs, including thermal stability and viscosity, are highly dependent on the interplay between the cation and the butenoate anion. acs.orgunca.edu These butenoate-containing ILs have potential applications as electrolytes, green solvents, and corrosion inhibitors. scientific.netmdpi.com

| Cation | Carboxylate Anion | Key Property / Finding | Potential Application | Reference |

|---|---|---|---|---|

| 1-Ethyl-3-methylimidazolium (EMIM⁺) | Hexanoate | High ionic conductivity and wide electrochemical window | Electrolytes for supercapacitors | scientific.net |

| Choline | Butanoate | Low toxicity compared to imidazolium-based ILs | Biocompatible solvents | acs.org |

| Propylammonium | Butanoate | Forms complex nanostructures arising from ionic interactions | Catalysis, electrochemistry, nanotechnology | nih.gov |

| Imidazolium-based | Various carboxylates | Good dissolution properties for cellulose | Biomass processing | researchgate.net |

The design of novel materials with tailored functionalities is a cornerstone of modern materials science. Small, versatile molecules like this compound are valuable building blocks in this endeavor due to their inherent chemical functionalities that can be leveraged to create a diverse range of materials.

The potential of this compound stems from its dual chemical nature. The ammonium group makes it a candidate for creating charged polymers (polyelectrolytes) useful in separation technologies and electrochemical devices. researchgate.netacs.org Simultaneously, the butenoate anion can act as a linker in the synthesis of crystalline, porous coordination polymers with applications in catalysis and gas storage. mdpi.com Furthermore, the combination of the ammonium cation and butenoate anion positions it within the framework of protic ionic liquids, which are explored as environmentally benign solvents and advanced electrolytes. nih.gov By serving as a precursor to these distinct classes of materials—polymers, coordination networks, and ionic liquids—this compound demonstrates significant potential for contributing to the design and synthesis of new functional materials.

Environmental Considerations and Sustainable Chemistry Aspects

Environmental Fate and Degradation Pathways

Upon introduction into the environment, particularly in aqueous systems, ammonium (B1175870) 2-butenoate readily dissociates. The subsequent fate and degradation are governed by the individual biotic and abiotic processes that act upon the ammonium and 2-butenoate ions.

Biotic Degradation Mechanisms (e.g., Microbial Action)

Microbial action is the primary driver for the breakdown of both components of ammonium 2-butenoate in soil and water.

Ammonium Ion (NH₄⁺): The ammonium ion is a key component of the global nitrogen cycle and is readily metabolized by a wide range of microorganisms. iiar.org The principal biotic process is nitrification, a two-step oxidation carried out by distinct groups of bacteria. geoscienceworld.org First, ammonia-oxidizing bacteria (such as those from the genus Nitrosomonas) convert ammonium to nitrite (B80452) (NO₂⁻). Subsequently, nitrite-oxidizing bacteria (e.g., Nitrobacter) oxidize the nitrite to nitrate (B79036) (NO₃⁻). geoscienceworld.org Both ammonium and nitrate can then be taken up by plants and microorganisms as essential nutrients, incorporating the nitrogen into biomass. iiar.orgmdpi.com In soil, ammonium ions can also bind to negatively charged clay and humus particles, which slows their movement but allows for gradual conversion to nitrate by soil bacteria. rice.edu

2-Butenoate (Crotonate) Ion: The 2-butenoate anion, derived from crotonic acid, is also susceptible to microbial degradation. Fermenting bacteria can degrade crotonate through a pathway involving the formation of crotonyl-CoA. researchgate.net One branch of this pathway involves the reduction of crotonyl-CoA to butyryl-CoA, while another oxidative branch can lead to the formation of acetate (B1210297). researchgate.net Studies have shown that certain bacteria, such as Pseudomonas putida, can act on crotonic acid, converting it through intermediate steps like 2,3-dihydroxybutyric acid to produce 2-oxobutyric acid. tandfonline.com The degradation of polyhydroxybutyrate (B1163853) (PHB), a bioplastic, by microorganisms like Stenotrophomonas sp. also involves its conversion to crotonic acid, which is then further metabolized, indicating a clear pathway for its breakdown. nih.gov

Abiotic Degradation Pathways (e.g., Photodegradation, Hydrolysis)

Abiotic processes can also contribute to the transformation of the dissociated ions of this compound, although they are generally less significant than biotic pathways under typical environmental conditions.

2-Butenoate (Crotonate) Ion: As a salt of a weak acid and a weak base, this compound will dissociate in water. youtube.com This process is a form of hydrolysis where the ions interact with water. The 2-butenoate anion will react with water to a small extent to form crotonic acid and hydroxide (B78521) ions, slightly raising the solution's pH. quora.com The double bond in the 2-butenoate structure makes it potentially susceptible to photodegradation, particularly through reactions with hydroxyl radicals generated by sunlight in water and the atmosphere. While direct photolysis of similar unsaturated acids can be slow, photocatalytic degradation in the presence of substances like titanium dioxide (TiO₂) has been shown to be effective for breaking down related organic acids. nih.govresearchgate.net

Green Chemistry Metrics in Synthesis and Application

The synthesis of this compound itself is a straightforward acid-base neutralization. The application of green chemistry principles is most evident in this final step, as well as in the broader context of producing the precursor, 2-butenoic acid.

Atom Economy and Process Efficiency

Atom economy is a core metric in green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product.

The synthesis of this compound from 2-butenoic acid and ammonia (B1221849) is an addition reaction:

CH₃CH=CHCOOH + NH₃ → CH₃CH=CHCOO⁻NH₄⁺

This reaction is a prime example of ideal efficiency from an atom economy perspective. All atoms from the reactants are incorporated into the final product, resulting in a theoretical atom economy of 100%. This means no atoms are wasted as byproducts in the balanced chemical equation.

Solvent Selection and Waste Minimization Strategies

Choosing appropriate solvents and designing processes to minimize waste are fundamental to green chemistry.

Solvent Selection: The direct synthesis of this compound can often be performed in water, which is considered the greenest solvent due to its non-toxicity, availability, and safety. rsc.orgacs.org If other solvents are required to facilitate the reaction or purification (e.g., crystallization), green solvent selection guides would favor options like ethanol (B145695) over more hazardous solvents like chlorinated hydrocarbons. wikipedia.orgnih.gov The principle of "no solvent is the best solvent" can also apply if the reaction can be carried out neat. rsc.org

Waste Minimization Strategies: For the final salt formation step, waste is primarily associated with purification and any unreacted starting materials. Strategies to minimize this include:

Using high-purity starting materials to reduce the need for extensive purification of the final product.

Optimizing reaction conditions (e.g., temperature, stoichiometry) to achieve near-quantitative conversion, which minimizes unreacted starting materials. mdpi.com

If a solvent is used for purification like recrystallization, recycling the solvent is a key strategy. rsc.org

Table of Mentioned Chemical Compounds

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes and Derivatization Strategies

The development of innovative and sustainable synthetic methods is a cornerstone of modern chemistry. For Ammonium (B1175870) 2-butenoate, future research will likely focus on moving beyond traditional acid-base reactions to more elegant and efficient pathways. One promising area is the direct synthesis from readily available precursors using green chemistry principles. For instance, methods for synthesizing related butenoic acid derivatives, such as the reaction of but-3-enoic acid derivatives with ammonia (B1221849) or ammonium salts, could be further optimized for Ammonium 2-butenoate to enhance yield and purity. ontosight.ai

Derivatization represents a critical strategy for expanding the functional scope of a core molecule. Future efforts will likely concentrate on creating a diverse library of this compound derivatives. This involves not only modification of the butenoate backbone but also the strategic substitution on the ammonium cation. Such derivatization is crucial for tuning the compound's physical and chemical properties for specific applications. Techniques like esterification to create fatty acid methyl esters (FAMEs) or silylation, commonly used for analytical purposes in gas chromatography, could be adapted to create novel functional molecules. restek.com Research into derivatization using reagents like trimethylanilinium hydroxide (B78521) (TMAH) for methylation could also open new avenues for creating unique molecular structures. nih.gov

| Synthetic Approach | Description | Potential Advantages | Reference |

| Direct Ammonolysis | Reaction of 2-butenoic acid or its esters with ammonia. | Straightforward, potentially high atom economy. | ontosight.ai |

| Microwave-Assisted Aldol Condensation | Condensation of methyl ketone derivatives with glyoxylic acid, followed by salt formation. | Rapid reaction times, high yields for a range of substrates. | rsc.org |

| Catalytic Carbonylation | Reaction of allyl halides with carbon monoxide and an ammonium source in the presence of a catalyst. | Versatility in producing derivatives by varying the allyl chain. | benchchem.com |

| Oxidation-Rearrangement | Multi-step synthesis starting from inexpensive materials like 2-methyl-3-butyn-2-ol. | Utilizes low-cost starting materials for potential bulk production. | benchchem.com |

This table is interactive. Click on the headers to sort.

Advanced Mechanistic Studies in Complex Reaction Environments

A profound understanding of reaction mechanisms is essential for optimizing reaction conditions and predicting outcomes. For this compound, which exists as ionic species in solution, advanced analytical techniques are pivotal. Electrospray ionization mass spectrometry (ESI-MS) is an emerging tool that allows for the direct observation of ionic intermediates in real-time. nih.gov Applying ESI-MS to study reactions involving this compound could provide unprecedented insights into transient species and reaction pathways, helping to demystify complex transformations. nih.gov